molecular formula C9H12N2O B3306503 4-[(3R)-pyrrolidin-3-yloxy]pyridine CAS No. 927691-32-5

4-[(3R)-pyrrolidin-3-yloxy]pyridine

Cat. No. B3306503
CAS RN: 927691-32-5
M. Wt: 164.2 g/mol
InChI Key: GCOMELDNUZKQDJ-SECBINFHSA-N
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Description

“4-[(3R)-pyrrolidin-3-yloxy]pyridine” is a chemical compound with the CAS Number: 927691-32-5 . It has a molecular weight of 164.21 . The IUPAC name of this compound is 4-pyridinyl (3R)-3-pyrrolidinyl ether .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been reported in the literature . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives starting from (2S,4R)-4-hydroxyproline .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1 . This indicates that the compound has a pyridine ring linked to a pyrrolidine ring via an ether linkage .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, pyridine derivatives have been known to undergo various chemical reactions .

Scientific Research Applications

Pyrrolidine Derivatives in Pharmacotherapy

Pyrrolidine alkaloids and their derivatives have been the focus of numerous studies due to their significant biological activities. Research has identified that pyrrolidine alkaloids exhibit antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. Such broad-spectrum activities make these compounds valuable in pharmacotherapy as potential leads for drug development (Islam & Mubarak, 2020).

Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, owing to their bioactivity spectrum, have garnered attention in medicinal chemistry research. The quinoline, a benzene fused with N-heterocyclic pyridine, serves as a core template in drug design due to its broad spectrum of bioactivity. This review underscores quinoline derivatives' significant efficacies, suggesting their potential in future drug development across various therapeutic areas (Ajani, Iyaye, & Ademosun, 2022).

Role in Synthesis of 3-Pyrrolin-2-Ones

3-Pyrrolin-2-ones are notable for their presence in natural products, diverse biological activity, and utility as intermediates in synthesizing other materials. De novo synthesis of these compounds from pyrrolidine derivatives, including transformations from other cyclic systems, highlights the synthetic versatility and potential applications of pyrrolidine-based compounds in producing pharmacologically relevant entities (Pelkey, Pelkey, & Greger, 2015).

Metabolism and Biological Sources of Alkaloids

A comprehensive review of the metabolism of plant-derived alkaloids, including pyrrolidine, pyrrolizidine, and pyridine groups, outlines their physiological functions in humans and animals. This research emphasizes the role of hepatic enzymes in metabolizing these compounds, suggesting a continued interest in exploring plant-derived alkaloids for new pharmacological agents (Debnath et al., 2023).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “4-[(3R)-pyrrolidin-3-yloxy]pyridine” can be found online . It’s important to handle this compound with appropriate safety measures.

Future Directions

While specific future directions for “4-[(3R)-pyrrolidin-3-yloxy]pyridine” are not available in the retrieved data, the use of pyrrolidine derivatives in drug discovery is a topic of ongoing research . The versatility of the pyrrolidine scaffold makes it a promising area for the design of new compounds with different biological profiles .

properties

IUPAC Name

4-[(3R)-pyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-4-10-5-2-8(1)12-9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOMELDNUZKQDJ-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001297917
Record name 4-[(3R)-3-Pyrrolidinyloxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

927691-32-5
Record name 4-[(3R)-3-Pyrrolidinyloxy]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927691-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3R)-3-Pyrrolidinyloxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001297917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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